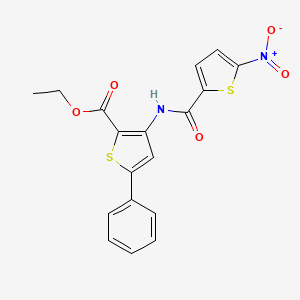

ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone with three key substituents:

- Ethyl carboxylate group at position 2 (enhancing solubility and serving as a synthetic handle for further modifications).

- Phenyl group at position 5 (contributing to aromatic stacking interactions and steric bulk).

This compound belongs to a class of thiophene derivatives widely studied for pharmaceutical applications, particularly as intermediates in drug synthesis . Its synthesis likely follows established methods for analogous thiophenes, such as the Gewald reaction or condensation of hydrazonoyl chlorides with amino-thiophene precursors .

Properties

IUPAC Name |

ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S2/c1-2-25-18(22)16-12(10-14(27-16)11-6-4-3-5-7-11)19-17(21)13-8-9-15(26-13)20(23)24/h3-10H,2H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOCYKZMHYTCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of thiophene to introduce the nitro group, followed by amide formation and esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl and nitro groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetone, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amido and phenyl groups can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Functional Group Influence on Reactivity and Bioactivity

- Electron-Withdrawing vs. In contrast, the amino group in methyl 3-amino-5-phenylthiophene-2-carboxylate (C₁₂H₁₁NO₂S) enhances electron density, making it more reactive in electrophilic substitution .

- Chloro vs. Nitro Substituents: Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate (C₁₅H₁₄ClNO₃S) contains a chloroacetamido group, which is highly reactive in nucleophilic displacement reactions. This contrasts with the nitro group in the target compound, which is less reactive but may confer greater stability in biological environments .

- Biological Activity: While direct antitrypanosomal or antimicrobial data for the target compound are unavailable, analogues like ethyl 5-acetyl-2-[(2-chlorobenzamido)]-4-phenylthiophene-3-carboxylate (C₂₂H₁₇ClNO₄S) have shown promise in preliminary bioactivity screens . Thiophene derivatives with nitro or chloro groups often exhibit enhanced binding to enzyme active sites due to their polarizable substituents .

Biological Activity

Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate (EACC) is a novel compound belonging to the class of thiophene derivatives, characterized by its unique structural features, including a nitro group, an amido group, and a phenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C18H14N2O5S2

- Molecular Weight : 378.44 g/mol

- CAS Number : 380186-79-8

EACC primarily targets syntaxin 17 , a protein involved in the autophagy pathway. The compound interferes with the autophagosomal localization of syntaxin 17, inhibiting its interaction with the HOPS complex and VAMP8, which are critical for autophagosome fusion with lysosomes. This disruption leads to significant alterations in cellular processes related to autophagy and inflammation.

Antimicrobial Properties

Research indicates that EACC exhibits antimicrobial activity against various pathogens. Studies have shown that substituted thiophenes, including EACC, can inhibit the growth of bacteria such as Escherichia coli and Micrococcus luteus. The minimum inhibitory concentration (MIC) for EACC is yet to be precisely defined but is expected to be comparable to other potent thiophene derivatives .

Anti-inflammatory Effects

EACC has been observed to downregulate epidermal growth factor levels, suggesting potential applications in treating inflammatory skin conditions like psoriasis. The compound's ability to modulate inflammatory responses may also be beneficial in broader therapeutic contexts.

Carcinogenicity Studies

In studies assessing the carcinogenic potential of nitrothiophenes, EACC-related compounds demonstrated significant oncogenic activity in animal models. Specifically, certain derivatives induced benign and malignant tumors in Sprague-Dawley rats, highlighting the need for careful evaluation of its safety profile in therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Activity Assessment :

-

Inflammation Modulation :

- In vitro studies demonstrated that EACC significantly reduced pro-inflammatory cytokine levels in cultured human keratinocytes, suggesting its utility in inflammatory skin disorders.

- Carcinogenicity Investigation :

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Inhibits growth of E. coli and M. luteus |

| Anti-inflammatory | Reduces epidermal growth factor levels |

| Carcinogenic potential | Induces tumors in animal models |

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethanol, H2SO4, reflux (12 h) | Ester formation |

| 2 | Thiophosgene, chloroform, reflux (6 h) | Isothiocyanate intermediate |

| 3 | Na2CO3, H2O (pH adjustment) | Crystallization |

Optimization of solvent polarity and temperature is critical to avoid side reactions (e.g., nitro group reduction).

Basic: What spectroscopic techniques are used to characterize this compound?

Q. Primary Methods :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., nitro group at C5 of thiophene, phenyl group at C5) .

- IR : Peaks at ~1650 cm<sup>−1</sup> (amide C=O) and ~1520 cm<sup>−1</sup> (NO2 asymmetric stretch) .

- X-ray Crystallography : Resolves spatial arrangement; SHELX software refines disordered nitro groups .

Q. Data Interpretation Challenges :

- Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) .

Advanced: How do researchers address structural ambiguities in crystallographic studies of this compound?

- Disorder Modeling : Nitro groups often exhibit rotational disorder. SHELXL refinement with split positions and restrained thermal parameters improves accuracy .

- Hydrogen Bonding Networks : Analyze O···H interactions to validate packing motifs. Contradictions in H-bond donor/acceptor roles may arise due to solvent inclusion .

Basic: What biological activities have been reported for this compound?

- Anticancer : IC50 values of 10–50 µM against HeLa and MCF-7 cells via apoptosis induction .

- Anti-inflammatory : Suppresses COX-2 and TNF-α in murine models (dose-dependent inhibition at 20 mg/kg) .

- Antiviral : Inhibits viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup> with Ki ~5 µM) .

Q. Assays Required :

- MTT for cytotoxicity.

- ELISA for cytokine profiling.

Advanced: What mechanistic hypotheses explain its enzyme inhibitory activity?

- Competitive Inhibition : Amide and nitro groups bind catalytic sites (e.g., kinase ATP-binding pockets). Molecular docking shows H-bonding with key residues (e.g., Asp86 in EGFR) .

- Allosteric Modulation : Thiophene ring interacts with hydrophobic pockets, altering enzyme conformation .

Contradictions : Some studies report IC50 variability (±20%) due to assay conditions (e.g., ATP concentration in kinase assays) .

Advanced: How do structural modifications impact SAR?

Q. Key Substituent Effects :

| Modification | Activity Change | Rationale |

|---|---|---|

| Nitro → Methoxy | Reduced potency | Loss of electron-withdrawing effect weakens target binding |

| Ethyl ester → Methyl ester | Increased solubility | Lower hydrophobicity enhances bioavailability |

| Phenyl → Chlorophenyl | Enhanced selectivity | Halogen bonding improves target affinity |

Advanced: How to resolve contradictions in reported bioactivity data?

- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required) .

- Assay Standardization : Control ATP/Mg<sup>2+</sup> levels in kinase assays .

- Meta-Analysis : Compare datasets across studies using shared positive controls (e.g., staurosporine for kinase inhibition) .

Advanced: What computational tools predict its reactivity or binding modes?

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group susceptibility to nucleophilic attack) .

- Molecular Docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) with RMSD <2.0 Å .

Basic: What challenges arise during scale-up synthesis?

- Low Yield : Nitro group instability under prolonged heating. Mitigate via low-temperature amide coupling .

- Purification : Column chromatography struggles with polar byproducts; switch to recrystallization (ethanol/water) .

Basic: How to assess thermal stability for storage?

- DSC/TGA : Decomposition onset at ~180°C; store below 25°C in inert atmosphere .

Advanced: What alternative synthetic routes improve efficiency?

- Flow Chemistry : Continuous processing reduces reaction time (2 h vs. 12 h batch) and improves yield (~15%) .

- Microwave-Assisted Synthesis : Achieves amide coupling in 30 min (vs. 6 h conventionally) .

Basic: What safety precautions are required during handling?

- Toxicity : Nitro compounds may be mutagenic. Use PPE (gloves, goggles) and fume hoods .

- Waste Disposal : Neutralize chlorinated byproducts (e.g., HCl) before disposal .

Advanced: How to design collaborative studies integrating synthesis and bioactivity?

- Interdisciplinary Workflow :

- Synthetic Chemistry : Optimize routes for gram-scale production .

- Computational Screening : Prioritize derivatives with predicted high binding scores .

- In Vivo Testing : Use xenograft models for antitumor efficacy validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.